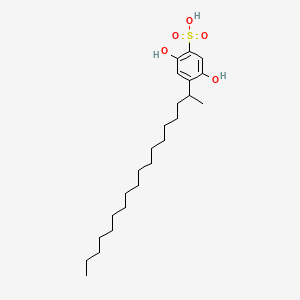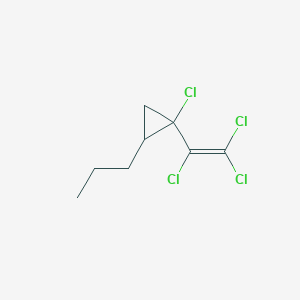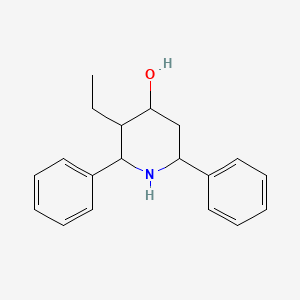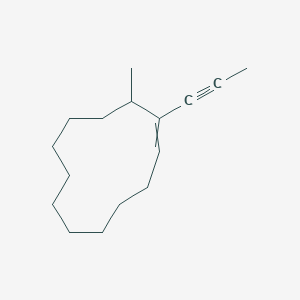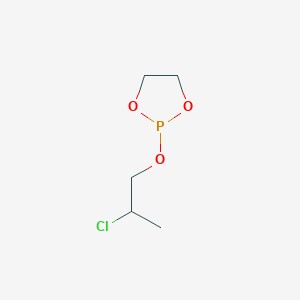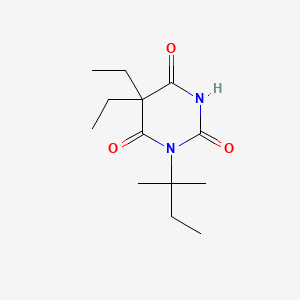
Barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-: is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its historical significance in the development of barbiturate drugs, which have been used as central nervous system depressants . The specific structure of this compound includes two ethyl groups at the 5-position and a 1,1-dimethylpropyl group, making it unique among barbiturates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide. This reaction is followed by cyclization to form the barbituric acid core .
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Nucleophilic substitution reactions are common, where different alkyl or aryl groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Chemistry: Barbituric acid derivatives are used as building blocks in the synthesis of various heterocyclic compounds. They serve as intermediates in multi-component reactions to create complex molecules with potential pharmacological activities .
Biology: In biological research, these compounds are studied for their interactions with enzymes and receptors. They have been investigated as inhibitors of urease, an enzyme involved in nitrogen metabolism .
Medicine: Barbituric acid derivatives have historical significance as sedatives, hypnotics, and anticonvulsants. Although their use has declined due to the development of safer alternatives, they are still used in certain medical applications .
Industry: In the industrial sector, these compounds are used in the synthesis of dyes, pigments, and other specialty chemicals. Their reactivity and stability make them valuable in various chemical processes .
作用機序
The mechanism of action of barbituric acid derivatives involves the modulation of gamma-aminobutyric acid (GABA) receptors. At low doses, they enhance the inhibitory effects of GABA by increasing the opening frequency of chloride ion channels. At higher doses, they act as GABA agonists, directly activating the chloride channels and leading to increased neuronal inhibition .
類似化合物との比較
Barbital: Another barbituric acid derivative with similar sedative properties.
Phenobarbital: Known for its anticonvulsant activity.
Thiopental: Used as an anesthetic agent.
Uniqueness: The unique structural features of barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-, such as the 5,5-diethyl and 1-(1,1-dimethylpropyl) groups, contribute to its distinct pharmacological profile. These modifications can influence its binding affinity to GABA receptors and its overall pharmacokinetic properties .
特性
CAS番号 |
66940-81-6 |
|---|---|
分子式 |
C13H22N2O3 |
分子量 |
254.33 g/mol |
IUPAC名 |
5,5-diethyl-1-(2-methylbutan-2-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-6-12(4,5)15-10(17)13(7-2,8-3)9(16)14-11(15)18/h6-8H2,1-5H3,(H,14,16,18) |
InChIキー |
FTNKYOPECSBLHC-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(C)(C)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


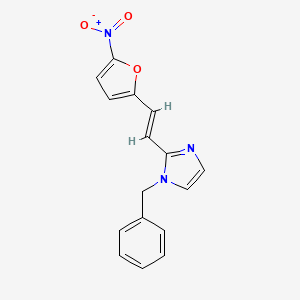
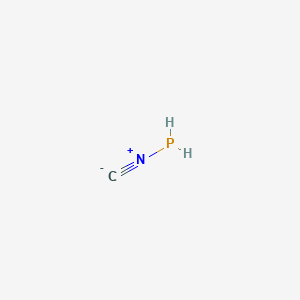

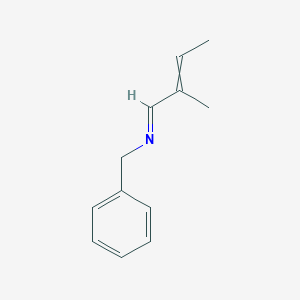
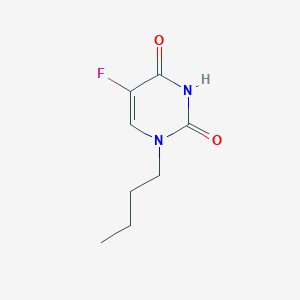
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
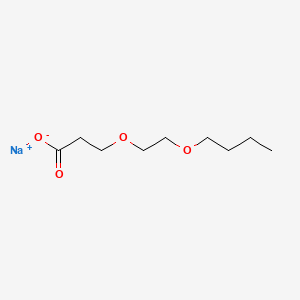
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
